Cas no 2171626-22-3 (4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
- 2171626-22-3
- EN300-1537969
- 4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
-
- インチ: 1S/C24H24F2N2O6/c25-21(26)13-33-14-10-28(11-14)23(31)20(9-22(29)30)27-24(32)34-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-21H,9-13H2,(H,27,32)(H,29,30)
- InChIKey: DNNMZTPGTCBEGL-UHFFFAOYSA-N
- SMILES: FC(COC1CN(C(C(CC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1)F
計算された属性
- 精确分子量: 474.16024281g/mol
- 同位素质量: 474.16024281g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 34
- 回転可能化学結合数: 10
- 複雑さ: 725
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 2.7
4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1537969-2.5g |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 2.5g |
$6602.0 | 2023-05-23 | ||
Enamine | EN300-1537969-10000mg |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1537969-50mg |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1537969-0.1g |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 0.1g |
$2963.0 | 2023-05-23 | ||
Enamine | EN300-1537969-1.0g |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 1g |
$3368.0 | 2023-05-23 | ||
Enamine | EN300-1537969-10.0g |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 10g |
$14487.0 | 2023-05-23 | ||
Enamine | EN300-1537969-0.25g |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 0.25g |
$3099.0 | 2023-05-23 | ||
Enamine | EN300-1537969-250mg |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1537969-2500mg |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1537969-5000mg |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 5000mg |
$9769.0 | 2023-09-26 |
4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 関連文献
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acidに関する追加情報
4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS No. 2171626-22-3): A Comprehensive Overview
The compound 4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS No. 2171626-22-3) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule, characterized by its unique structural features, including an azetidine ring, a difluoroethoxy moiety, and a fluorenylmethoxycarbonyl (Fmoc) protected amino group, serves as a critical intermediate in the synthesis of bioactive compounds. Its complex structure and functional groups make it a valuable tool for researchers exploring novel therapeutic agents.
One of the most intriguing aspects of 4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid is its potential application in the development of protease inhibitors and peptide-based therapeutics. The presence of the Fmoc group is particularly noteworthy, as it is widely used in solid-phase peptide synthesis (SPPS) to protect amino acids during the assembly of peptide chains. This feature has made the compound a subject of interest for pharmaceutical companies and academic researchers alike, who are constantly seeking innovative ways to enhance drug efficacy and reduce side effects.
In recent years, the demand for custom peptide synthesis and small molecule drug discovery has surged, driven by advancements in biotechnology and the growing need for targeted therapies. 4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid aligns perfectly with these trends, offering a versatile scaffold for the design of new drugs. Its azetidine ring, for instance, is known to improve metabolic stability and bioavailability, making it a preferred choice for medicinal chemists.
The compound's difluoroethoxy group further enhances its utility by introducing fluorine atoms, which are known to modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability. This has led to increased research into fluorinated compounds as potential candidates for treating a variety of diseases, including cancer, infectious diseases, and neurological disorders. As a result, 4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid has become a focal point in the search for next-generation therapeutics.
From a synthetic chemistry perspective, the preparation of 4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid involves multi-step organic transformations, including the introduction of the Fmoc protecting group and the incorporation of the azetidine and difluoroethoxy moieties. These steps require precise control over reaction conditions to ensure high yield and purity, underscoring the compound's value as a high-quality building block for complex molecular architectures.
The market for specialty chemicals and pharmaceutical intermediates has seen exponential growth, with 4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid emerging as a key player. Its applications extend beyond drug discovery to include materials science, where its unique properties can be leveraged to develop advanced polymers and coatings. This versatility has made it a sought-after compound in both academic and industrial settings.
In conclusion, 4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS No. 2171626-22-3) represents a cutting-edge chemical entity with broad-ranging applications in drug discovery, peptide synthesis, and materials science. Its intricate structure and functional diversity make it an indispensable tool for researchers aiming to push the boundaries of modern chemistry and medicine. As the demand for innovative therapeutic solutions continues to rise, this compound is poised to play a pivotal role in shaping the future of science and technology.
2171626-22-3 (4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid) Related Products
- 1380717-12-3(Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl-)
- 1245913-51-2(1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid)
- 1805764-99-1(4-(2-Chloropropanoyl)-3-nitromandelic acid)
- 1797715-54-8(Benzamide, 4-butoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-)
- 7494-00-0(3,5-Dichloro-4-thiocyanatoaniline)
- 1806349-22-3(1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene)
- 898367-59-4(5-(3-chlorophenyl)4-(3-chlorophenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 2034526-73-1(2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide)
- 1806146-75-7(4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 1361118-52-6(N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine)




